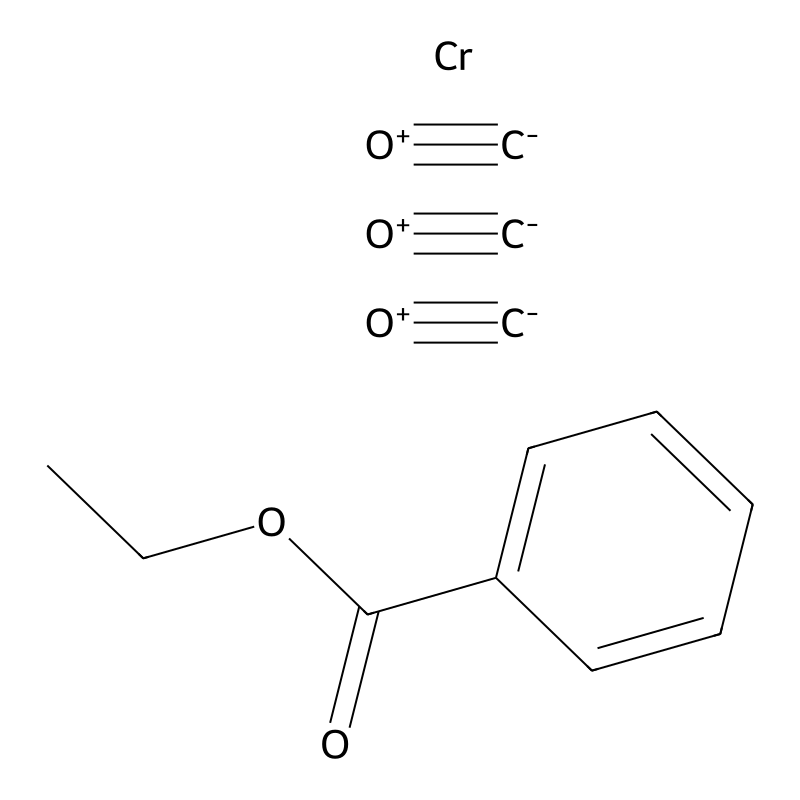

(Ethyl benzoate)tricarbonylchromium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Ethyl benzoate)tricarbonylchromium is a complex molecule consisting of an ethyl benzoate ligand coordinated to a chromium atom, which is also bonded to three carbonyl groups. The chemical formula of this compound is C12H10CrO5 . It appears as a solid at room temperature and exhibits distinct chemical and physical properties that make it valuable in various scientific applications.

While there isn't extensive published research specifically on (Ethyl benzoate)tricarbonylchromium(0), its structure and properties place it within a category of organometallic compounds called chromium tricarbonyl complexes. These complexes have been explored for various applications in scientific research, which we can delve into further:

Precursors for Catalyst Development

Chromium tricarbonyl complexes are often used as precursors for the development of homogeneous catalysts. Homogeneous catalysts are catalysts that exist in the same phase (gas or liquid) as the reactants. By manipulating the organic groups attached to the chromium center, researchers can design complexes that selectively bind and activate specific molecules, leading to efficient catalytic reactions [].

Studies in Material Science

Organometallic chromium complexes have been investigated for their potential applications in material science. This includes their use as precursors for depositing thin films of chromium or chromium-containing materials through techniques like chemical vapor deposition (CVD). The specific properties of the deposited material can be influenced by the organic groups in the complex.

- Catalysis: (Ethyl benzoate)tricarbonylchromium serves as a catalyst in various organic synthesis reactions, including carbonylation and hydroformylation processes.

- Ligand exchange: The ethyl benzoate ligand can be exchanged with other aromatic compounds, allowing for the synthesis of new tricarbonylchromium complexes .

- Decomplexation: Under certain conditions, the chromium tricarbonyl moiety can be removed from the ethyl benzoate ligand, regenerating the free ester.

The synthesis of (ethyl benzoate)tricarbonylchromium typically involves the reaction of ethyl benzoate with a chromium carbonyl precursor. One common method is:

- Direct complexation: Ethyl benzoate is reacted with chromium hexacarbonyl under controlled conditions, often involving heat and an inert atmosphere .

- Ligand exchange: Another approach involves the reaction of a pre-formed arene tricarbonylchromium complex with ethyl benzoate, resulting in ligand exchange.

(Ethyl benzoate)tricarbonylchromium finds applications in various fields:

- Organic synthesis: It serves as a catalyst in carbonylation and hydroformylation reactions, enabling the formation of new carbon-carbon bonds.

- Organometallic chemistry research: The compound is used to study the properties and reactivity of π-complexes and their influence on aromatic systems.

- Material science: Its unique electronic properties make it potentially useful in the development of novel materials with specific optical or electronic characteristics.

Research on (ethyl benzoate)tricarbonylchromium has revealed several interesting interactions:

- Solvent effects: The compound's reactivity and stability can be influenced by different solvents, affecting its catalytic performance and chemical behavior.

- Ligand-metal interactions: Studies have explored how the ethyl benzoate ligand interacts with the chromium center, providing insights into the electronic structure of the complex.

- Substrate binding: In catalytic applications, understanding how substrates interact with the complex is crucial for optimizing reaction conditions and improving yields.

Similar Compounds: Comparison and Uniqueness

(Ethyl benzoate)tricarbonylchromium belongs to a family of arene tricarbonylchromium complexes. Some similar compounds include:

- (Benzene)tricarbonylchromium

- (Toluene)tricarbonylchromium

- (Anisole)tricarbonylchromium

- (Naphthalene)tricarbonylchromium

What sets (ethyl benzoate)tricarbonylchromium apart is its ester functionality, which can influence its reactivity and properties . The presence of the ethyl benzoate ligand allows for:

- Unique electronic effects due to the ester group's electron-withdrawing nature.

- Potential for further functionalization through the ester moiety.

- Distinct catalytic activity in certain organic transformations.

In comparison to other arene tricarbonylchromium complexes, (ethyl benzoate)tricarbonylchromium offers a balance between reactivity and stability, making it valuable in various chemical applications. Its unique structure also provides opportunities for studying the effects of substituents on the properties of organometallic π-complexes.

The thermal synthesis of chromium tricarbonyl complexes represents the most widely employed methodology for preparing (ethyl benzoate)tricarbonylchromium. The foundational approach, known as the Mahaffy-Pauson method, involves the direct reaction of chromium hexacarbonyl with the target arene under elevated temperatures [1] [2] [3].

Standard Thermal Synthesis Protocol

The conventional thermal synthesis of (ethyl benzoate)tricarbonylchromium follows the general reaction scheme where equimolar amounts of ethyl benzoate and chromium hexacarbonyl are heated in high-boiling solvents [1] [2]. The reaction typically proceeds at temperatures ranging from 140 to 160 degrees Celsius for extended periods of 1 to 4 days under an inert atmosphere [3] [4]. The use of dibutyl ether as the primary solvent, often supplemented with 10 percent tetrahydrofuran, has proven most effective in preventing the sublimation of chromium hexacarbonyl during the reaction [1] [2].

Research has demonstrated that the addition of tetrahydrofuran to high-boiling solvents significantly improves reaction outcomes by minimizing chromium hexacarbonyl sublimation, which represents a major challenge in thermal synthesis [1] [2]. The tetrahydrofuran additive serves a dual purpose: it reduces sublimation losses and may facilitate the initial coordination of chromium to the arene through its coordinating properties [3].

Reaction Conditions and Optimization

Systematic studies have established optimal reaction parameters for the thermal synthesis of ethyl benzoate tricarbonylchromium complexes [5] [1]. The reaction typically requires temperatures between 140 and 160 degrees Celsius, with reaction times extending from 16 to 96 hours depending on the specific substrate and reaction conditions [1] [4]. Yields for ethyl benzoate tricarbonylchromium synthesis using conventional thermal methods range from 19 to 87 percent, with typical yields falling in the 40 to 60 percent range [5] [1] [4].

The reaction mechanism involves the thermal displacement of three carbonyl ligands from chromium hexacarbonyl, followed by coordination of the aromatic ring of ethyl benzoate to the chromium center [2] [6]. The electron-withdrawing nature of the ester group in ethyl benzoate may slightly reduce the electron density of the aromatic ring, potentially affecting the coordination efficiency compared to more electron-rich arenes [6].

Solvent System Considerations

The choice of solvent system critically influences the success of thermal synthesis routes [1] [2] [7]. Dibutyl ether has emerged as the preferred high-boiling solvent due to its thermal stability and ability to dissolve both chromium hexacarbonyl and the target arene [1] [7]. The addition of tetrahydrofuran in a 9:1 ratio with dibutyl ether has been shown to significantly improve yields by preventing chromium hexacarbonyl sublimation and potentially assisting in the coordination process [1] [2] [8].

Alternative high-boiling solvents including decalin, dioxane, and diglyme have been employed with varying degrees of success [2] [3]. However, dibutyl ether-tetrahydrofuran mixtures consistently provide the most reliable results for ethyl benzoate tricarbonylchromium synthesis [1] [2].

| Synthesis Method | Temperature (°C) | Reaction Time | Solvent System | Typical Yield (%) | Key Features |

|---|---|---|---|---|---|

| Mahaffy-Pauson Method | 140-160 | 1-4 days | Dibutyl ether/decalin/dioxane | 19-87 | Most common method [2] [3] |

| Dibutyl ether/THF method | 140 | 16-96 hours | Dibutyl ether + 10% THF | 19-87 | Prevents Cr(CO)₆ sublimation [1] [2] |

| High-temperature thermal | 160 | 4 hours | Diglyme | 47 | Shorter reaction time [9] |

| Modified thermal with THF | 140-160 | 1-2 days | Dibutyl ether/THF (9:1) | 55-70 | Good for tetralin derivatives [8] |

Continuous-Flow Processing Approaches

Modern synthetic methodologies have embraced continuous-flow processing as a superior alternative to conventional batch thermal synthesis for chromium tricarbonyl complex preparation [3] [10] [11]. Flow chemistry approaches address many of the fundamental limitations associated with traditional thermal synthesis, particularly the issues of chromium hexacarbonyl sublimation and extended reaction times.

Flow Chemistry Advantages

Continuous-flow processing offers several significant advantages over batch synthesis methods for (ethyl benzoate)tricarbonylchromium preparation [3] [10] [11]. The primary benefit lies in the elimination of chromium hexacarbonyl sublimation, which represents a major source of material loss and reaction inefficiency in conventional thermal methods [3] [10]. The controlled residence time in flow systems allows for precise optimization of reaction conditions while minimizing competitive decomposition pathways [10] [11].

Flow chemistry also enables the use of higher reaction temperatures without the associated decomposition problems encountered in batch systems [3] [10]. The rapid heat transfer and controlled reaction environment in microreactors facilitate more efficient complex formation while reducing the formation of unwanted side products [10] [11].

Optimized Flow Conditions

Research has established that optimal flow conditions for chromium tricarbonyl synthesis involve heating at 220 degrees Celsius with a residence time of 10 minutes through the heated zone [3] [10]. This represents a dramatic reduction in reaction time compared to conventional batch methods, which typically require 1 to 4 days for completion [3] [10] [11].

The use of methyl tert-butyl ether as the solvent in flow systems provides additional advantages, including easier product isolation due to its lower boiling point compared to traditional high-boiling solvents like dibutyl ether [3] [10]. Flow synthesis of toluene chromium tricarbonyl as a representative example achieved a 72 percent isolated yield, demonstrating the efficacy of this approach [10] [11].

Scalability and Process Efficiency

Continuous-flow processing has been successfully demonstrated on gram scales, with studies showing effective synthesis using 1 gram of chromium hexacarbonyl as starting material [3] [10]. The process efficiency in flow systems stems from the elimination of sublimation losses, reduced reaction times, and improved heat transfer characteristics inherent to microreactor technology [10] [11].

The flow approach also facilitates easier purification procedures since the lower-boiling methyl tert-butyl ether can be removed more readily than traditional high-boiling solvents [3] [10]. This simplification in workup procedures contributes to overall process efficiency and product quality [10] [11].

| Parameter | Value/Description |

|---|---|

| Temperature | 220°C [3] [10] |

| Residence time | 10 minutes [3] [10] |

| Solvent | MTBE (methyl tert-butyl ether) [3] [10] |

| Pressure | Elevated (flow system) [10] |

| Typical yield | 72% (toluene example) [10] [11] |

| Advantages | No sublimation, shorter time, easier purification [3] [10] |

| Reaction scale | 1 gram Cr(CO)₆ scale demonstrated [3] [10] |

Ligand Exchange and Arene Coordination Strategies

Ligand exchange methodologies provide an alternative synthetic approach for preparing (ethyl benzoate)tricarbonylchromium complexes that often operates under milder conditions than direct thermal synthesis [12] [13] [14]. These strategies rely on the displacement of weakly coordinated ligands from preformed chromium tricarbonyl complexes by the target arene.

Naphthalene-Based Ligand Exchange

Tricarbonyl(naphthalene)chromium serves as an excellent precursor for ligand exchange reactions due to the relatively weak binding of naphthalene to the chromium center [12] [13] [14]. The naphthalene ligand can be readily displaced by ethyl benzoate under thermal conditions in coordinating solvents [12] [13]. This approach often requires milder conditions than direct synthesis from chromium hexacarbonyl, making it particularly suitable for sensitive substrates [12] [14].

The mechanism of naphthalene displacement involves thermal activation followed by coordination of the incoming arene [12] [13]. The reaction typically proceeds through a dissociative mechanism where naphthalene dissociation creates a coordinatively unsaturated chromium center that readily binds the incoming ethyl benzoate [13] [14].

Labile Ligand Substitution Methods

Complexes containing highly labile ligands such as acetonitrile offer another pathway for arene coordination [13] [14]. Tricarbonyl(acetonitrile)₃chromium complexes can undergo ligand substitution with ethyl benzoate under very mild conditions, often at room temperature in coordinating solvents [13] [14]. This approach provides exceptional selectivity and mild reaction conditions but requires the prior synthesis of the labile ligand precursor [14].

The acetonitrile ligands in such complexes are only weakly bound to chromium, facilitating their displacement by stronger π-donating arenes like ethyl benzoate [13] [14]. The reaction kinetics for this substitution follow second-order behavior, consistent with an associative mechanism involving initial arene coordination followed by acetonitrile dissociation [13].

Alternative Exchange Strategies

Other ligand exchange approaches have been developed using tricarbonyl(cycloheptatriene)chromium and tricarbonyl(η⁵-1-methylpyrrole)chromium as starting materials [15] [13] [14]. These complexes offer different reactivity profiles and may be advantageous for specific synthetic applications [15] [13]. The cycloheptatriene complex, in particular, has shown utility in the synthesis of arene chromium complexes that are difficult to prepare by direct thermal methods [13] [14].

Kinetic studies have established the relative lability of different π-ligands in chromium tricarbonyl complexes, with the order naphthalene > thiophene > cycloheptatriene > 2,5-dimethylpyridine providing guidance for selecting appropriate starting materials for exchange reactions [13]. This reactivity order reflects the relative binding strengths of these ligands to the chromium tricarbonyl fragment [13] [14].

| Starting Complex | Exchange Mechanism | Conditions | Advantages |

|---|---|---|---|

| Naphthalene-Cr(CO)₃ | Thermal displacement | Coordinating solvent, heat | Milder than direct synthesis [12] [13] |

| (MeCN)₃Cr(CO)₃ | Labile ligand substitution | Room temperature in coordinating solvent | Very mild conditions [13] [14] |

| Tricarbonyl(η⁵-1-methylpyrrole)chromium | Arene displacement | Elevated temperature | Direct synthesis route [15] |

| Cycloheptatriene-Cr(CO)₃ | Thermal ligand exchange | Heat in presence of target arene | Good for sensitive arenes [13] [14] |

Infrared spectroscopy serves as an indispensable analytical technique for the characterization of (Ethyl benzoate)tricarbonylchromium, providing detailed information about both the ester carbonyl group and the metal-carbonyl bonds within the complex. The infrared spectrum exhibits distinctive carbonyl stretching vibrations that allow for unambiguous identification and structural elucidation of this organometallic compound [1] [2].

Ester Carbonyl Stretching Characteristics

The ethyl benzoate ligand within the tricarbonylchromium complex retains its characteristic ester carbonyl stretching frequency at approximately 1720 cm⁻¹ [3] [4] [5]. This frequency position is consistent with aromatic esters, where the carbonyl group benefits from conjugation with the benzene ring, resulting in a lower stretching frequency compared to aliphatic esters [3] [4]. The aromatic conjugation effect causes a characteristic downfield shift of approximately 15-20 cm⁻¹ relative to saturated esters, which typically absorb around 1735 cm⁻¹ [3] [4] [5].

Experimental observations reveal that complexation of ethyl benzoate to the chromium tricarbonyl fragment produces minimal perturbation of the ester carbonyl stretching frequency [6]. This phenomenon indicates that the coordination of the aromatic ring to chromium does not significantly affect the electronic environment of the ester functional group through the aromatic system. The preservation of the ester carbonyl frequency serves as confirmatory evidence that the chromium coordination occurs exclusively through the aromatic π-system rather than through the ester oxygen atoms [6].

Metal-Carbonyl Stretching Patterns

The tricarbonylchromium moiety exhibits three distinct carbonyl stretching bands in the infrared spectrum, appearing at approximately 1850, 1900, and 2060 cm⁻¹ [7] [8] [9]. These three bands arise from the C₃ᵥ symmetry of the chromium tricarbonyl fragment, which produces two infrared-active stretching modes: one symmetric stretch (A₁) and one doubly degenerate antisymmetric stretch (E) [9] [10].

The positioning of these metal-carbonyl stretching frequencies provides valuable information about the electronic properties of the arene ligand and the extent of π-backbonding between chromium and the carbonyl ligands [9] [11]. Electron-donating substituents on the arene ring increase electron density at the chromium center, enhancing π-backbonding to the carbonyl ligands and consequently lowering the carbonyl stretching frequencies [11] [12]. Conversely, electron-withdrawing groups reduce electron density at chromium, leading to higher carbonyl stretching frequencies [11] [12].

Comparative Analysis with Related Compounds

The infrared spectroscopic data demonstrates that the metal-carbonyl stretching frequencies in (Ethyl benzoate)tricarbonylchromium fall within the typical range observed for arene-tricarbonylchromium complexes [8] [13]. The presence of the ethyl benzoate substituent, with its electron-withdrawing ester group, results in carbonyl stretching frequencies that are slightly higher than those observed in electron-rich arene complexes such as tricarbonyl(anisole)chromium [8] [11].

The characteristic three-band pattern in the metal-carbonyl region serves as a diagnostic fingerprint for tricarbonylchromium complexes, distinguishing them from other organometallic carbonyl species [9] [10]. The intensity and exact positioning of these bands provide insights into the bonding interactions and electronic structure of the complex [14] [15].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (Ethyl benzoate)tricarbonylchromium, revealing the electronic and magnetic environments of both proton and carbon nuclei within the complex. The NMR data offers critical insights into the coordination effects and molecular dynamics of this organometallic compound [16] [17] [18].

Proton NMR Spectroscopic Features

The ¹H NMR spectrum of (Ethyl benzoate)tricarbonylchromium exhibits characteristic patterns that clearly distinguish the complexed compound from the free ethyl benzoate ligand [16]. The aromatic protons undergo a dramatic upfield shift upon complexation, appearing between 4.47-5.14 ppm compared to 7.4-8.0 ppm in the free ligand [16] [17]. This significant upfield shift of approximately 2.5-3.0 ppm reflects the altered electronic environment of the aromatic ring due to coordination with the electron-rich chromium tricarbonyl fragment [17] [19].

The aromatic proton signals in the complexed form display well-resolved multiplicities that provide detailed structural information. Specifically, the proton NMR spectrum shows signals at 4.74 ppm (triplet, meta), 4.47 ppm (triplet, para), and 3.90 ppm (doublet, ortho) with coupling constants of approximately 6.0-6.5 Hz [16]. These coupling patterns are characteristic of monosubstituted benzene rings coordinated to chromium tricarbonyl [16] [17].

The ethyl ester portion of the molecule exhibits distinct resonances that are minimally affected by the aromatic coordination. The methylene protons (OCH₂) appear as a quartet at 5.65 ppm, while the methyl protons (CH₃) display as a triplet at 8.64 ppm [16]. The preservation of the characteristic ethyl ester coupling pattern confirms the integrity of the ester functional group in the complex [16].

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum of (Ethyl benzoate)tricarbonylchromium provides detailed information about the carbon environments within the molecule [20] [21] [19]. The spectrum exhibits seven distinct regions corresponding to different carbon types: carbonyl carbons from both the ester and metal carbonyls, aromatic carbons, and aliphatic carbons from the ethyl group [20] [22].

The ester carbonyl carbon appears at 166.8 ppm, showing minimal perturbation from its position in the free ligand [22]. This observation confirms that the ester functional group remains largely unaffected by the aromatic coordination to chromium [22]. The aromatic carbon atoms display four distinct resonances in the region between 100-150 ppm, reflecting the asymmetric environment created by the ester substituent [22].

The most diagnostic feature in the ¹³C NMR spectrum is the appearance of the chromium-bound carbonyl carbons at approximately 240 ppm [18]. This characteristic resonance position is typical for tricarbonylchromium complexes and serves as definitive evidence for the presence of the Cr(CO)₃ fragment [23] [18]. The sharp nature of this resonance indicates rapid molecular motion in solution, suggesting that the complex undergoes facile rotation about the metal-arene bond at room temperature [18].

Variable Temperature NMR Studies

Variable temperature NMR experiments on related tricarbonylchromium complexes have revealed important information about molecular dynamics and conformational behavior [24] [25]. At ambient temperatures, the complexes exhibit averaged NMR signals due to rapid rotation of the Cr(CO)₃ group relative to the arene ring [24]. Upon cooling, some complexes show broadening and eventual decoalescence of NMR resonances, providing activation energies for the rotational processes [25].

These dynamic studies demonstrate that (Ethyl benzoate)tricarbonylchromium likely undergoes rapid tripodal rotation in solution, consistent with the sharp NMR resonances observed at room temperature [24] [25]. The rotational barrier for such processes typically ranges from 40-50 kJ/mol, depending on the steric requirements of the arene substituents [25].

Deuteration Studies and Exchange Processes

Deuteration studies on tricarbonylchromium complexes, including ethyl benzoate derivatives, have provided insights into aromatic hydrogen exchange processes [16] [26]. Under basic conditions, the aromatic protons in (Ethyl benzoate)tricarbonylchromium can undergo deuterium exchange, with the extent of exchange varying by position [16]. These studies reveal that the ortho and meta positions are more susceptible to exchange than the para position, reflecting the electronic influence of the ester substituent [16].

Mass Spectrometric Characterization

Mass spectrometry provides essential molecular weight confirmation and fragmentation pattern analysis for (Ethyl benzoate)tricarbonylchromium, offering insights into the structural integrity and decomposition pathways of this organometallic complex [27] [28] [29]. The mass spectrometric behavior reflects the characteristic fragmentation patterns of both arene-tricarbonylchromium complexes and ethyl benzoate derivatives [30] [31].

Molecular Ion Characteristics

The molecular ion peak of (Ethyl benzoate)tricarbonylchromium appears at m/z 286, corresponding to the intact complex with molecular formula C₁₂H₁₀CrO₅ [32]. Like most organometallic complexes, the molecular ion exhibits relatively low intensity due to the inherent instability of the charged organometallic species under electron impact ionization conditions [33] [34]. The molecular ion peak intensity typically represents a minor fraction of the base peak, reflecting the tendency of the complex to undergo rapid fragmentation upon ionization [34].

The isotope pattern of the molecular ion provides additional confirmatory evidence for the presence of chromium in the complex. Chromium exhibits four stable isotopes with ⁵²Cr being the most abundant (83.79%), followed by ⁵³Cr (9.50%), ⁵⁰Cr (4.35%), and ⁵⁴Cr (2.36%) [34]. This isotopic distribution creates a characteristic pattern in the molecular ion region that serves as a fingerprint for chromium-containing compounds [34].

Sequential Carbonyl Loss Fragmentation

The most characteristic fragmentation pathway of (Ethyl benzoate)tricarbonylchromium involves the sequential loss of carbonyl groups from the molecular ion [33] [30]. This process generates a series of peaks at m/z 258 [M-28]⁺, m/z 230 [M-56]⁺, and m/z 202 [M-84]⁺, corresponding to the loss of one, two, and three carbon monoxide molecules, respectively [33] [30].

The sequential loss of CO ligands reflects the relatively weak metal-carbonyl bonds compared to the metal-arene interaction [30] [31]. The chromium-carbonyl bonds can be readily cleaved under mass spectrometric conditions, while the chromium-arene bond remains intact throughout much of the fragmentation process [31]. The peak at m/z 202, representing complete decarbonylation to yield the bare arene-chromium fragment [C₉H₁₀O₂Cr]⁺, often appears as one of the more intense peaks in the spectrum [33].

Ligand Fragmentation Patterns

Following the loss of the chromium tricarbonyl fragment, the ethyl benzoate portion of the molecule exhibits fragmentation patterns characteristic of aromatic esters [28] [29]. The ethyl benzoate fragment ion [C₉H₁₀O₂]⁺ at m/z 150 frequently appears as the base peak or among the most intense peaks in the spectrum [28] [29]. This fragmentation represents the complete dissociation of the metal-ligand interaction and provides confirmation of the ethyl benzoate component [29].

The ethyl benzoate fragment undergoes further decomposition through pathways typical of aromatic esters. The formation of the benzoyl cation [C₇H₅O]⁺ at m/z 105 represents a major fragmentation pathway, resulting from the loss of the ethoxy group (OC₂H₅, 45 mass units) from the molecular ester [29]. This acylium ion is stabilized by resonance and represents a thermodynamically favored fragmentation product [30] [29].

Additional fragmentation leads to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77, generated through the loss of carbon monoxide from the benzoyl fragment [28] [29]. The phenyl cation is a characteristic fragment in the mass spectra of aromatic compounds and provides structural confirmation of the benzene ring [29]. Smaller alkyl fragments, including the ethyl cation [C₂H₅]⁺ at m/z 29, appear with moderate intensity and reflect the decomposition of the ethyl ester portion [28].

Mechanistic Aspects of Fragmentation

The fragmentation mechanism of (Ethyl benzoate)tricarbonylchromium follows established principles for organometallic compound decomposition under electron impact conditions [30] [31]. The initial ionization typically occurs through removal of an electron from the metal center or from the π-system of the aromatic ligand [31]. This process generates a radical cation that is inherently unstable and prone to rapid fragmentation [30].

The preferential loss of CO ligands over arene dissociation reflects the relative bond strengths within the complex [31]. Metal-carbonyl bonds are generally weaker than metal-arene bonds, making CO elimination kinetically favored under the high-energy conditions of mass spectrometry [31]. The observation that complete decarbonylation can occur while maintaining the metal-arene interaction demonstrates the robustness of the chromium-benzene coordination [33].

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant